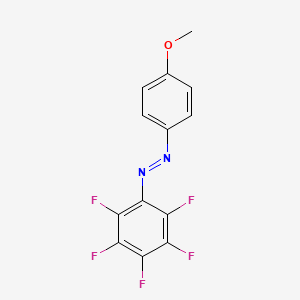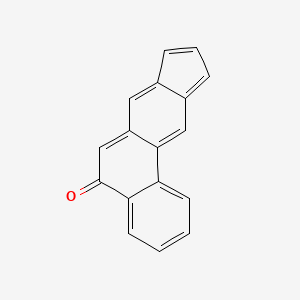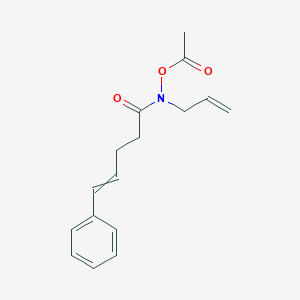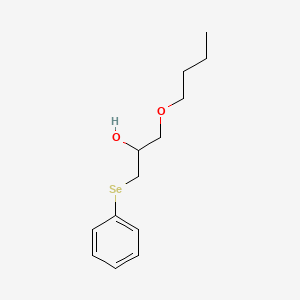
CID 71417989
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71417989” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 71417989 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. This often involves continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to maintain consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
CID 71417989 can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
CID 71417989 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It can be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of CID 71417989 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism can vary depending on the context in which the compound is used, but typically involves binding to a target molecule and altering its activity.
Propiedades
Fórmula molecular |
C17H19O2Sn |
|---|---|
Peso molecular |
374.0 g/mol |
InChI |
InChI=1S/2C7H7.C3H5O2.Sn/c2*1-7-5-3-2-4-6-7;1-3(4)5-2;/h2*2-3,5-6H,1H3;2H2,1H3; |
Clave InChI |
LRCVKRLZNJZKNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Sn](COC(=O)C)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)

![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)

![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)



![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
silane](/img/structure/B14409949.png)



